molecular formula C28H28N4O5 B11435171 4-{3-[(4-Ethoxyphenyl)carbamoyl]-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid

4-{3-[(4-Ethoxyphenyl)carbamoyl]-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid

Cat. No.: B11435171
M. Wt: 500.5 g/mol
InChI Key: PJVGWAFOQAIKKL-UHFFFAOYSA-N
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Description

4-{3-[(4-ETHOXYPHENYL)CARBAMOYL]-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID is a complex organic compound that belongs to the class of pyrazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoic acid moiety, a pyrazoloquinazoline core, and an ethoxyphenyl carbamoyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-ETHOXYPHENYL)CARBAMOYL]-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a catalyst.

    Introduction of the Ethoxyphenyl Carbamoyl Group: This step may involve the reaction of the pyrazoloquinazoline intermediate with an ethoxyphenyl isocyanate.

    Attachment of the Benzoic Acid Moiety: This step involves the coupling of the intermediate with a benzoic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoic acid moiety.

    Reduction: Reduction reactions may target the carbonyl groups within the structure.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Carboxylic acids, quinones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, nitro compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound may involve interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl carbamoyl group may enhance binding affinity, while the pyrazoloquinazoline core may contribute to the overall biological activity. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[(4-METHOXYPHENYL)CARBAMOYL]-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID
  • 4-{3-[(4-CHLOROPHENYL)CARBAMOYL]-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID

Uniqueness

The presence of the ethoxyphenyl carbamoyl group distinguishes this compound from its analogs, potentially leading to different biological activities and chemical properties. The specific arrangement of functional groups may result in unique interactions with molecular targets, making it a valuable compound for further research.

Properties

Molecular Formula

C28H28N4O5

Molecular Weight

500.5 g/mol

IUPAC Name

4-[3-[(4-ethoxyphenyl)carbamoyl]-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]benzoic acid

InChI

InChI=1S/C28H28N4O5/c1-4-37-19-11-9-18(10-12-19)30-26(34)20-15-29-32-24(16-5-7-17(8-6-16)27(35)36)23-21(31-25(20)32)13-28(2,3)14-22(23)33/h5-12,15,24,31H,4,13-14H2,1-3H3,(H,30,34)(H,35,36)

InChI Key

PJVGWAFOQAIKKL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)C(=O)O)C(=O)CC(C4)(C)C

Origin of Product

United States

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